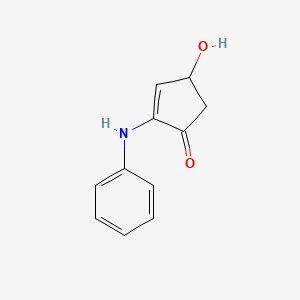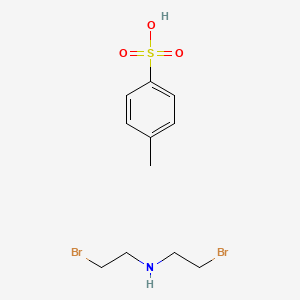
6-Chloronaphthalene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloronaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H5ClN2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two cyano groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloronaphthalene-2,3-dicarbonitrile typically involves the chlorination of naphthalene derivatives followed by the introduction of cyano groups. One common method includes the following steps:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 6-chloronaphthalene.
Cyanation: The chlorinated product is then subjected to a cyanation reaction using reagents like copper(I) cyanide (CuCN) under reflux conditions to introduce the cyano groups at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
化学反応の分析
Types of Reactions: 6-Chloronaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: 6-Aminonaphthalene-2,3-dicarbonitrile.
Oxidation: Naphthoquinones and other oxygenated compounds.
科学的研究の応用
6-Chloronaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors.
作用機序
The mechanism of action of 6-Chloronaphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2,3-Naphthalenedicarbonitrile: Lacks the chlorine atom, which may affect its reactivity and applications.
6-Bromonaphthalene-2,3-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and properties.
1,4-Dicyanonaphthalene: Different substitution pattern on the naphthalene ring, resulting in distinct chemical behavior and applications.
Uniqueness: 6-Chloronaphthalene-2,3-dicarbonitrile is unique due to the presence of both chlorine and cyano groups, which confer specific reactivity and potential for diverse applications. The chlorine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
107144-35-4 |
|---|---|
分子式 |
C12H5ClN2 |
分子量 |
212.63 g/mol |
IUPAC名 |
6-chloronaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H5ClN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H |
InChIキー |
UDZAOYCDIKVCAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)


![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)

